molecular formula C9H17NO3 B1518019 Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate CAS No. 99065-80-2

Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Cat. No.: B1518019
CAS No.: 99065-80-2
M. Wt: 187.24 g/mol
InChI Key: LBMXGNXYBMWVRQ-UHFFFAOYSA-N
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Description

Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is a piperidine derivative characterized by a hydroxyethyl substituent at the nitrogen atom and a methyl ester at the 4-position. Piperidine-4-carboxylate derivatives are often modified at the nitrogen or carboxylate positions to optimize physicochemical properties (e.g., solubility, logP) or receptor-binding affinity .

Properties

IUPAC Name

methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-13-9(12)8-2-4-10(5-3-8)6-7-11/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMXGNXYBMWVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis Overview

  • Starting Materials: Piperidine, hydroxyethyl derivatives, and carboxylic acid chlorides or anhydrides.
  • Reagents: Common reagents include triethylamine as a base and solvents like methanol or dichloromethane.
  • Yield Optimization: Techniques such as chromatography are employed to purify the final product.

Drug Development

Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate has been investigated for its potential in drug development due to its ability to interact with biological targets. It serves as a scaffold for synthesizing various pharmacologically active compounds.

  • Example Compounds:
    • G1 Compound: A derivative that showed significant analgesic effects in animal models, indicating its potential use in treating inflammation-related diseases such as arthritis and pancreatitis .

Research has indicated that this compound may exhibit various biological activities, including:

  • Inhibition of Enzymes: Studies have explored its role in inhibiting soluble epoxide hydrolase (sEH), which is linked to inflammation pathways .
  • Antimicrobial Properties: Some derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Case Study 1: Analgesic Properties

A study on the compound G1, derived from this compound, demonstrated significant analgesic effects in CFA-induced arthritis models. The compound was noted for its ability to reduce inflammatory markers and improve survival rates in sepsis models .

Case Study 2: Tuberculosis Treatment

Recent structure-activity relationship (SAR) studies revealed that piperidine derivatives can inhibit key enzymes involved in menaquinone biosynthesis in Mycobacterium tuberculosis. This compound analogs were part of this investigation, highlighting their potential as new anti-tuberculosis agents .

Potential Therapeutic Uses

The therapeutic implications of this compound extend to:

  • Pain Management: Due to its analgesic properties.
  • Anti-inflammatory Treatments: Potential applications in conditions characterized by chronic inflammation.
  • Antimicrobial Agents: Further exploration could lead to new treatments for resistant bacterial strains.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylateHydroxy group instead of methoxyPotentially different biological activity
Methyl 1-(2-methoxycarbonyl)piperidine-4-carboxylateMethyl ester instead of ethylVariations in ester group influence pharmacokinetics
Ethyl 1-methylpiperidine-4-carboxylateMethyl substitution on piperidineDifferent pharmacological profiles

Mechanism of Action

The mechanism by which Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Piperidine Nitrogen

Ethyl 1-(2-Hydroxyethyl)piperidine-4-carboxylate (CAS 939900-20-6)
  • Structural Difference : Ethyl ester vs. methyl ester at the 4-position.
  • Key Data :
    • Molecular Weight: 229.27 g/mol (vs. 215.26 g/mol for methyl ester).
    • Similarity Index: 0.91 (compared to methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate) .
Methyl 1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylate (Y031-6840)
  • Structural Difference : Aromatic (2-methoxyphenyl)acetyl group vs. hydroxyethyl.
  • Key Data :
    • Molecular Weight: 291.35 g/mol.
    • logP: 1.84; Polar Surface Area: 45.16 Ų .
  • Pharmacological Relevance : Aromatic substituents enhance π-π stacking interactions with receptors, making this analog more suited for CNS-targeting drugs compared to the hydroxyethyl variant.
Methyl 1-[(3-Chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate
  • Structural Difference : Halogenated benzyl group vs. hydroxyethyl.
  • Key Data :
    • Molecular Weight: 285.74 g/mol.
    • Purity: 97% (typical for intermediates) .
  • Applications : Halogenation increases electronegativity, improving binding to hydrophobic pockets in enzymes or receptors.

Functional Group Modifications at the 4-Position

Ethyl 1-(2-Ethoxy-2-oxoethyl)piperidine-4-carboxylate (CAS 71172-59-3)
  • Structural Difference : Ethoxycarbonylmethyl vs. hydroxyethyl at nitrogen.
  • Key Data :
    • Molecular Weight: 243.28 g/mol.
    • Similarity Index: 1.00 (with other ethoxy analogs) .
  • Synthetic Utility : The ethoxy group simplifies nucleophilic substitution reactions, making this compound a preferred intermediate in combinatorial chemistry.
Methyl 1-Phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate (Carfentanil Analog)
  • Structural Difference : Phenethyl and propanamido groups vs. hydroxyethyl.
  • Key Data :
    • Radiolabeled ([11C]) version used for μ-opioid receptor imaging .
    • Synthetic Yield: 67.3% ± 2.3% .
  • Pharmacological Risk : Carfentanil analogs are highly potent opioids, highlighting the critical role of substituent choice in toxicity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Applications
This compound (Target) 215.26* ~1.0* ~50* Intermediate, CNS drugs
Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate 229.27 ~1.84 45.16 Drug metabolism studies
Methyl 1-(2-methoxyphenyl)acetyl analog 291.35 1.84 45.16 Receptor-binding assays
Carfentanil methyl ester 394.46 3.5† 65.7† Opioid receptor imaging

*Estimated based on structural analogs. †Predicted using QSAR models.

Biological Activity

Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a hydroxyl group and a carboxylate ester, which contributes to its unique chemical properties. The molecular formula of this compound is C9H17NO3C_9H_{17}NO_3, with a molecular weight of approximately 185.24 g/mol.

Property Value
Molecular FormulaC9H17NO3C_9H_{17}NO_3
Molecular Weight185.24 g/mol
Functional GroupsHydroxyl, Carboxylate

Biological Activities

  • Antiviral Properties : Recent studies have indicated that piperidine derivatives, including this compound, exhibit antiviral activity against various pathogens, including HIV. The mechanism involves mimicking CD4 receptor interactions, enhancing the immune response against infected cells .
  • Cytotoxic Effects : Research has shown that certain piperidine derivatives can induce cytotoxicity in cancer cell lines. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit tumor growth through apoptosis induction in specific cancer models .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies have indicated that piperidine derivatives can act as inhibitors of soluble epoxide hydrolase (sEH), which is implicated in inflammation and pain pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors, modulating their activity and altering downstream signaling pathways.
  • Enzymatic Interference : By inhibiting enzymes such as sEH, the compound can influence inflammatory responses and potentially provide therapeutic benefits in conditions like arthritis and sepsis .
  • Cellular Uptake and Metabolism : The presence of the hydroxyl group may enhance solubility and cellular uptake, facilitating its biological effects.

Case Study 1: Antiviral Activity Against HIV

A study explored the efficacy of piperidine derivatives in sensitizing HIV-infected cells to antibody-dependent cellular cytotoxicity (ADCC). This compound was part of a series that showed enhanced binding affinity to gp120, a viral envelope glycoprotein crucial for HIV entry into cells .

Case Study 2: Cytotoxicity in Cancer Models

In vitro studies assessed the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. Results indicated that this compound exhibited significant cytotoxicity compared to standard chemotherapy agents, suggesting its potential as an anticancer agent .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester group (-COOCH₃) is susceptible to hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis (Saponification):
    Reacting with aqueous NaOH or KOH yields the corresponding carboxylic acid (1-(2-hydroxyethyl)piperidine-4-carboxylic acid) and methanol.
    Reaction:
    C₉H₁₇NO₃ + NaOH → C₈H₁₅NO₃ + CH₃OH
    Conditions: Reflux in aqueous ethanol (60–80°C) for 4–6 hours .

  • Acidic Hydrolysis:
    Treatment with HCl or H₂SO₄ in aqueous methanol generates the carboxylic acid.
    Key Observation: Basic hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions .

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents:

  • LiAlH₄ Reduction:
    Lithium aluminum hydride reduces the ester to 4-(hydroxymethyl)-1-(2-hydroxyethyl)piperidine.
    Reaction:
    C₉H₁₇NO₃ + LiAlH₄ → C₈H₁₇NO₂ + CH₃OH
    Conditions: Anhydrous diethyl ether or THF at 0–25°C .

Functionalization of the Hydroxyethyl Group

The terminal hydroxyl group (-CH₂CH₂OH) can undergo modifications:

Oxidation to a Ketone

  • Jones Reagent (CrO₃/H₂SO₄):
    Oxidizes the hydroxyethyl group to a ketone, forming 1-(2-oxoethyl)piperidine-4-carboxylate.
    Conditions: Acetone/water mixture at 0–5°C .

Esterification or Etherification

  • Acetylation with Acetic Anhydride:
    Converts the hydroxyl group to an acetate ester.
    Reaction:
    C₉H₁₇NO₃ + (CH₃CO)₂O → C₁₁H₁₉NO₄ + CH₃COOH
    Catalyst: Pyridine or DMAP .

Nucleophilic Substitution at the Piperidine Nitrogen

The tertiary amine in the piperidine ring can participate in alkylation or acylation:

Alkylation with Alkyl Halides

  • Example:
    Reaction with methyl iodide forms a quaternary ammonium salt.
    Conditions: DMF or acetonitrile, 50–60°C .

Acylation with Acid Chlorides

  • Example:
    Benzoylation using benzoyl chloride yields 1-(2-hydroxyethyl)-4-(benzoyloxycarbonyl)piperidine.
    Catalyst: Triethylamine.

Decarboxylation

Under high-temperature conditions, the ester may undergo decarboxylation:

  • Thermal Decarboxylation:
    Heating above 200°C in an inert atmosphere produces CO₂ and 1-(2-hydroxyethyl)piperidine.
    Byproduct: Methanol .

Cross-Coupling Reactions

The carboxylate group can participate in metal-catalyzed couplings:

  • Suzuki–Miyaura Coupling:
    Requires prior conversion to a boronic ester. Limited data exist for this specific compound, but analogous piperidine derivatives show moderate reactivity .

Mechanistic Insights

  • Ester Hydrolysis: Proceeds via nucleophilic acyl substitution, with hydroxide ion attack at the carbonyl carbon .

  • LiAlH₄ Reduction: Involves hydride transfer to the ester carbonyl, forming a tetrahedral intermediate .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate
Reactant of Route 2
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Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

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